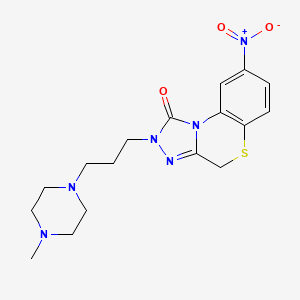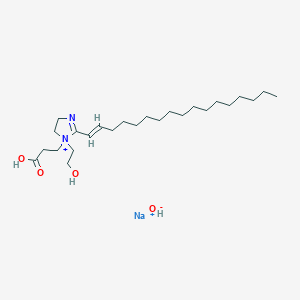
Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the carboxyethyl and heptadecenyl groups. The final step involves the addition of the sodium hydroxide to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are maintained within the desired parameters, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, potentially converting carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the carboxyethyl group, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
Applications De Recherche Scientifique
Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and protein-lipid interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and drug delivery systems.
Industry: The compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also bind to specific proteins, influencing their function and activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Comparaison Avec Des Composés Similaires
Sodium 1-(2-carboxyethyl)-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide can be compared to other similar compounds, such as:
Sodium 1-(2-carboxyethyl)-2-(octadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide: This compound has a similar structure but with an octadecenyl group instead of a heptadecenyl group, which may affect its hydrophobicity and interactions with biological membranes.
Sodium 1-(2-carboxyethyl)-2-(hexadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide: The presence of a hexadecenyl group in this compound can influence its chemical reactivity and biological activity.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, offering specific advantages in certain applications.
Propriétés
Numéro CAS |
71929-17-4 |
|---|---|
Formule moléculaire |
C25H48N2NaO4+ |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
sodium;3-[2-[(E)-heptadec-1-enyl]-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]propanoic acid;hydroxide |
InChI |
InChI=1S/C25H46N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-21-27(24,22-23-28)20-18-25(29)30;;/h16-17,28H,2-15,18-23H2,1H3;;1H2/q;+1;/b17-16+;; |
Clé InChI |
LYGPISBMVMWXQI-WXIBIURSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/C1=NCC[N+]1(CCC(=O)O)CCO.[OH-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC=CC1=NCC[N+]1(CCC(=O)O)CCO.[OH-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



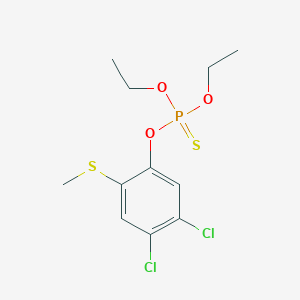
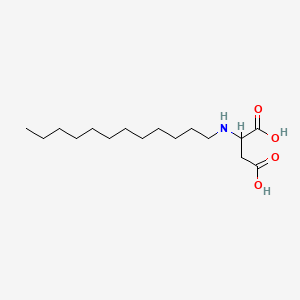



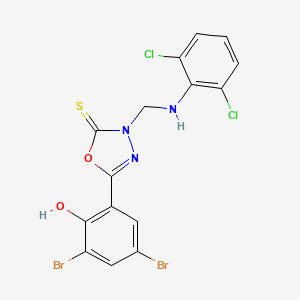
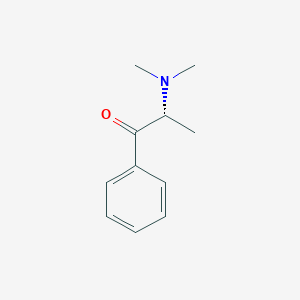

![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
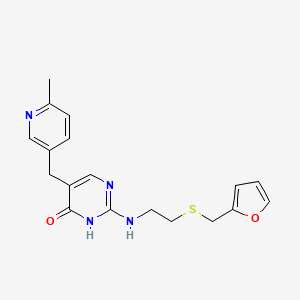
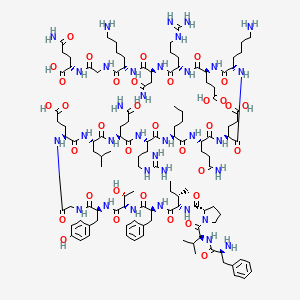
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
